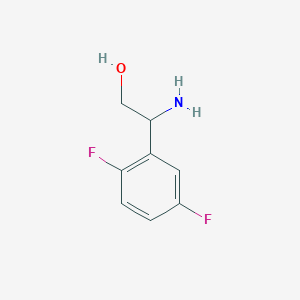

2-Amino-2-(2,5-difluorophenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(2,5-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H10F2NO It is a chiral molecule, meaning it exists in two enantiomeric forms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-difluorophenyl)ethanol typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-(2,5-difluorophenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group in the intermediate can be reduced to an amino group.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: Formation of 2,5-difluorobenzaldehyde or 2,5-difluorobenzophenone.

Reduction: Formation of this compound from the nitroalkene intermediate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the pharmaceutical industry where it can act as a precursor for various drug candidates.

Chiral Auxiliary in Asymmetric Synthesis

- The presence of an amino group and a hydroxyl group allows it to function as a chiral auxiliary, facilitating asymmetric synthesis processes. This is crucial for the production of enantiomerically pure compounds, which are often required in drug development.

Biological Research

Enzyme Inhibition and Receptor Binding

- Research indicates that 2-Amino-2-(2,5-difluorophenyl)ethanol may inhibit specific enzymes and bind to receptors involved in various biochemical pathways. Its structure promotes hydrogen bonding with biological targets, enhancing its potential as a therapeutic agent.

Therapeutic Applications

- The compound is under investigation for its potential therapeutic effects in treating conditions such as cancer and bacterial infections. Preliminary studies suggest it may possess anti-inflammatory and analgesic properties .

Medicinal Chemistry

Drug Development

- Given its biological activity, this compound is explored as a lead compound in drug discovery. Its unique properties make it suitable for developing new medications aimed at various diseases.

Potential Anti-obesity Agent

- Some derivatives of this compound have been noted for their potential role as anti-obesity agents. They act selectively on specific receptors with minimal side effects, making them promising candidates in metabolic disorder treatments .

Industrial Applications

Pharmaceutical Production

- In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to enhance the efficacy and specificity of active pharmaceutical ingredients makes it valuable in commercial applications.

Agrochemical Development

- The compound's properties also lend themselves to applications in agrochemicals, where it can be used to develop more effective pesticides or herbicides that target specific pests while minimizing environmental impact.

Case Studies

| Application Area | Details | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Investigated for anti-cancer properties | Shows promise as an enzyme inhibitor; further studies needed |

| Pharmaceutical Production | Used as a building block | Facilitates synthesis of complex organic molecules |

| Agrochemical Development | Potential use in pesticides | Enhances specificity towards target organisms |

Mécanisme D'action

The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

- 2-Amino-2-(3-fluorophenyl)ethanol

- 2-Amino-2-(4-fluorophenyl)ethanol

- 2-Amino-2-(2,4-difluorophenyl)ethanol

Comparison: Compared to its analogs, 2-Amino-2-(2,5-difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the compound’s reactivity, biological activity, and overall chemical properties .

Activité Biologique

2-Amino-2-(2,5-difluorophenyl)ethanol is an organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a difluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and analgesic properties. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

- Molecular Formula : C8H9F2NO

- Molecular Weight : Approximately 173.16 g/mol

- Structural Features :

- The difluorophenyl ring contributes to its unique chemical reactivity.

- The amino and hydroxyl groups facilitate hydrogen bonding with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound interacts with various biological targets, suggesting its potential utility in therapeutic applications. Below are key findings regarding its biological activity:

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes due to its ability to form hydrogen bonds with active sites on these enzymes. This property may be attributed to both the amino and hydroxyl functional groups.

Anti-inflammatory and Analgesic Properties

Preliminary research suggests that this compound exhibits anti-inflammatory effects. Studies have indicated that it may inhibit the release of pro-inflammatory cytokines, which is critical in managing inflammatory conditions.

Study 1: Inhibition of Cytokine Release

A study investigated the effect of this compound on lipopolysaccharide (LPS)-stimulated TNF-alpha release in whole blood. The results showed significant inhibition at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent.

Study 2: Binding Affinity Assessments

Docking simulations have been performed to evaluate the binding affinity of the compound to various receptors involved in inflammatory pathways. The simulations revealed favorable interactions with key residues in the active sites of these receptors, supporting its role as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol | C8H8ClF2N | Contains a chlorine atom instead of hydrogen |

| 2-Amino-2-(3-fluorophenyl)ethanol | C8H10F1N1O1 | Has only one fluorine atom |

| 2-Amino-2-(4-fluorophenyl)ethanol | C8H10F1N1O1 | Contains a single fluorine atom |

The comparative analysis highlights how the substitution pattern on the phenyl ring influences the biological properties of these compounds. The presence of two fluorine atoms in this compound enhances its lipophilicity and interaction with biological targets compared to analogs.

Propriétés

IUPAC Name |

2-amino-2-(2,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFNBXBWLCZHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.